![molecular formula C13H14N2O B2657325 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one CAS No. 25742-87-4](/img/structure/B2657325.png)

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one

Overview

Description

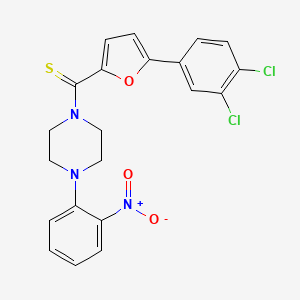

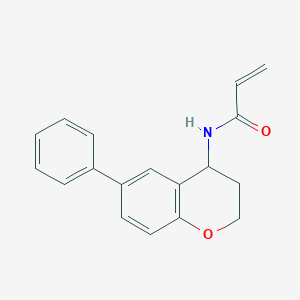

“2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one” is a chemical compound with the CAS number 25742-87-4 . It is a type of heterocycle that contains two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular weight of this compound is 214.27 . The IUPAC name is 1,2,4,5,6,7-hexahydro-3H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one . The InChI code is 1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,15H,3,5-6,8H2,(H,14,16) .Scientific Research Applications

Antithrombotic Properties

Compounds related to 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one, specifically the seven-membered ring derivatives, have displayed notable antithrombotic properties. These properties were found to be comparable to that of acetylsalicylic acid. This finding was part of research that aimed to synthesize and test less rigid congeners of 5H-indeno[1,2-c]pyridazinones as potential agents with various therapeutic activities. Interestingly, these compounds did not show significant anti-inflammatory or anti-ulcer activities, a notable distinction from their lower homologues (Cignarella et al., 1989).

Antimicrobial Activity

A derivative of this compound, specifically 2-methyl-6,7-dihydro-5H-benzo-[6,7]cyclohepta[1,2,4]triazolo[4,3-b]pyridazine and 2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine, along with their precursors, demonstrated promising antibacterial activity. This discovery contributes to the broader understanding of the compound’s potential in the realm of antimicrobial research and potential therapeutic applications (Peesapati & Srikanth Chitty Venkata, 2002).

Structural Analysis and Synthesis

Structural analysis and synthesis of molecules related to this compound have been conducted to understand their configuration and properties better. For instance, the synthesis and crystal structure determination of certain derivatives revealed that the cyclohepta ring takes a boat shape, and specific groups are attached at designated positions, affecting the compound's overall properties and potential applications (Moustafa & Girgis, 2007).

Anti-platelet Aggregation Activity

Compounds structurally similar to this compound have been synthesized and tested for their inhibitory activities against platelet aggregation induced by collagen. These compounds, which bear an amino acid group at the 4-position of the skeleton, could potentially contribute to the development of treatments for conditions related to platelet aggregation (Sasaki et al., 1991).

Antimicrobial and Antituberculosis Activity

A series of novel benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids demonstrated promising in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. This research illustrates the compound's potential role in developing new treatments against tuberculosis, a significant global health concern (Sajja et al., 2017).

Properties

IUPAC Name |

3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,11,13-tetraen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,10H,3,5-6,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBBXYFRYDOZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)NN=C2C3=CC=CC=C3C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)

![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)

![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)

![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2657264.png)